molecular formula C14H8Cl2N2O3 B11634196 (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B11634196
M. Wt: 323.1 g/mol
InChI Key: GGYNWOCLDQZZJX-POHAHGRESA-N
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Description

(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a synthetic organic compound that features a furan ring, a dichlorophenyl group, and an imidazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves the condensation of 5-(2,3-dichlorophenyl)furan-2-carbaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies could focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may allow for the design of analogs with improved pharmacological properties.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity could be harnessed for the production of specialty chemicals or intermediates.

Mechanism of Action

The mechanism of action of (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its molecular targets and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}thiazolidine-2,4-dione: Similar structure with a thiazolidine ring instead of an imidazolidine ring.

    (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyrrolidine-2,4-dione: Similar structure with a pyrrolidine ring instead of an imidazolidine ring.

Uniqueness

The uniqueness of (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C14H8Cl2N2O3

Molecular Weight

323.1 g/mol

IUPAC Name

(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C14H8Cl2N2O3/c15-9-3-1-2-8(12(9)16)11-5-4-7(21-11)6-10-13(19)18-14(20)17-10/h1-6H,(H2,17,18,19,20)/b10-6-

InChI Key

GGYNWOCLDQZZJX-POHAHGRESA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N3

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)N3

Origin of Product

United States

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